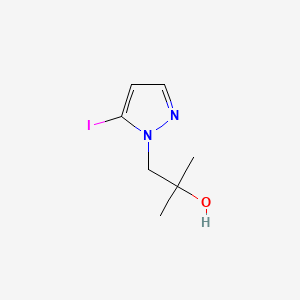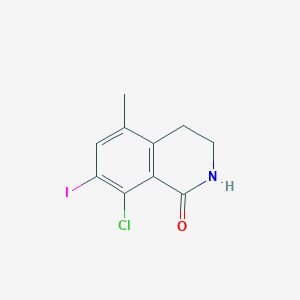![molecular formula C8H14O2 B13909900 3-Oxabicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B13909900.png)
3-Oxabicyclo[3.2.1]octan-1-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxabicyclo[321]octan-1-ylmethanol is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom within the bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxabicyclo[3.2.1]octan-1-ylmethanol typically involves the use of glycals as starting materials. One efficient method includes a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then be converted to the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of catalytic processes and advanced organic synthesis techniques are likely employed to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Oxabicyclo[3.2.1]octan-1-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can participate in C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization reactions .
Common Reagents and Conditions:
Reduction: Standard reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Various nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions can yield oxabicyclo[3.2.1]octane derivatives with different functional groups.
Applications De Recherche Scientifique
3-Oxabicyclo[3.2.1]octan-1-ylmethanol has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 3-Oxabicyclo[3.2.1]octan-1-ylmethanol exerts its effects involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. For example, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the methanol group.
2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom instead of oxygen, leading to different chemical properties and applications.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a different ring system and additional functional groups.
Uniqueness: 3-Oxabicyclo[3.2.1]octan-1-ylmethanol is unique due to its specific combination of a bicyclic framework with an oxygen atom and a methanol group. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
3-oxabicyclo[3.2.1]octan-1-ylmethanol |
InChI |
InChI=1S/C8H14O2/c9-5-8-2-1-7(3-8)4-10-6-8/h7,9H,1-6H2 |
Clé InChI |
PMWKZPLEOPFQKG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1COC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


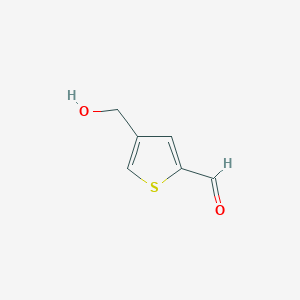
![ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B13909825.png)
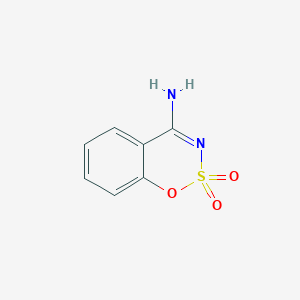
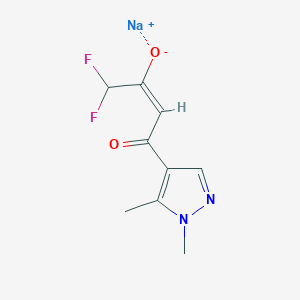

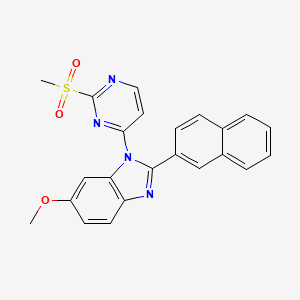
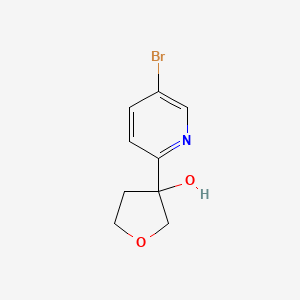
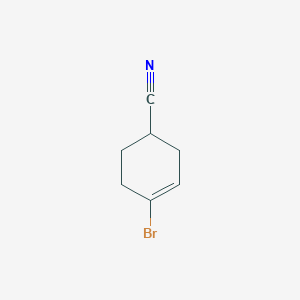
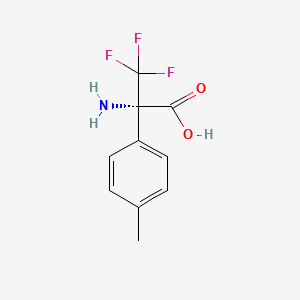
![17-Methoxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13909883.png)
![methyl (Z)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13909884.png)
